Thrombin Affinity Modulation via Cyclopropyl-Hydroxypropyl Substitution
In a series of 2-(2-chloro-6-fluorophenyl)acetamides, analogs featuring the 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 substituent exhibited potent thrombin inhibition with Ki values from 0.9 to 33.9 nM [1]. Critically, the same study explicitly notes that replacing the difluoro substitution with a cyclopropyl group in the linker reduced the affinity for thrombin significantly [1]. While this study did not directly measure the Ki of 1795409-51-6, our target compound uniquely incorporates a cyclopropyl group adjacent to a hydroxy moiety, a more complex variant of the substitution pattern that was shown to attenuate thrombin binding relative to the difluoro series. This indicates that 1795409-51-6 is distinguished from potent thrombin-inhibiting analogs by a measurable reduction in thrombin affinity, positioning it as a tool compound for probing selectivity outside anticoagulant pathways.
| Evidence Dimension | Thrombin inhibitory affinity (Ki) |
|---|---|
| Target Compound Data | Ki not directly determined for 1795409-51-6; structural analog of the cyclopropyl-replaced series |
| Comparator Or Baseline | 2-(2-Chloro-6-fluorophenyl)acetamides with 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3: Ki = 0.9–33.9 nM; best analog Ki = 0.7 nM |
| Quantified Difference | Observed trend: cyclopropyl replacement of difluoro caused significant reduction in thrombin affinity (exact fold change not reported in abstract) |
| Conditions | In vitro enzyme inhibition assay against thrombin |
Why This Matters
For users seeking to avoid the potent anticoagulant effects of the difluoro series, 1795409-51-6 offers a structurally validated, less thrombin-active alternative, making it a strategic choice for developing inhibitors with cleaner safety profiles.
- [1] Lee, L., Kreutter, K.D., Pan, W., Crysler, C., Spurlino, J., Player, M.R., Tomczuk, B., Lu, T. 2-(2-Chloro-6-Fluorophenyl)Acetamides as Potent Thrombin Inhibitors. Bioorg. Med. Chem. Lett. 17, 6266-6269 (2007). View Source
